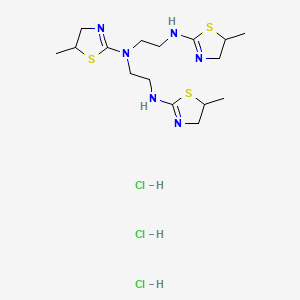
Unii-F92Z3RN37G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PF-06843195 phosphate ester involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyrimidine core: This involves the coupling of appropriate pyrimidine derivatives under controlled conditions.
Introduction of the morpholine ring: This step typically involves nucleophilic substitution reactions.
Phosphorylation: The final step involves the phosphorylation of the intermediate compound to form the phosphate ester.
Industrial Production Methods
Industrial production of PF-06843195 phosphate ester follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification processes: Use of crystallization, chromatography, and other purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
PF-06843195 phosphate ester undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions: These are crucial for modifying the bipyrimidine core and introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may have altered biological activity or improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
PF-06843195 phosphate ester has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study PI3Kα inhibition and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of PI3Kα in cell signaling, growth, and survival.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its potent antitumor activity.
Industry: Utilized in the development of new drugs targeting the PI3K/mTOR pathway.
Mecanismo De Acción
PF-06843195 phosphate ester exerts its effects by selectively inhibiting PI3Kα. This inhibition disrupts the PI3K/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the ATP-binding site of PI3Kα, preventing its activation and subsequent downstream signaling .
Comparación Con Compuestos Similares
Similar Compounds
Alpelisib (BYL719): Another PI3Kα inhibitor used in cancer treatment.
Buparlisib (BKM120): A pan-PI3K inhibitor with broader activity across PI3K isoforms.
Copanlisib (BAY 80-6946): A PI3K inhibitor with activity against both PI3Kα and PI3Kδ.
Uniqueness
PF-06843195 phosphate ester is unique due to its high selectivity for PI3Kα over other PI3K isoforms, which reduces off-target effects and enhances its therapeutic potential in cancer treatment .
Propiedades
Número CAS |
2067281-52-9 |
|---|---|
Fórmula molecular |
C20H26F3N8O7P |
Peso molecular |
578.4 g/mol |
Nombre IUPAC |
2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(phosphonooxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H26F3N8O7P/c21-13(22)9-37-19(32)31-2-1-20(10-31,11-38-39(33,34)35)29-16-14(23)15(12-7-25-17(24)26-8-12)27-18(28-16)30-3-5-36-6-4-30/h7-8,13H,1-6,9-11H2,(H2,24,25,26)(H,27,28,29)(H2,33,34,35)/t20-/m0/s1 |
Clave InChI |
UCGFIRPRWMWKQG-FQEVSTJZSA-N |
SMILES isomérico |
C1CN(C[C@@]1(COP(=O)(O)O)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F |
SMILES canónico |
C1CN(CC1(COP(=O)(O)O)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
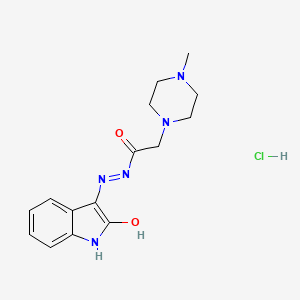
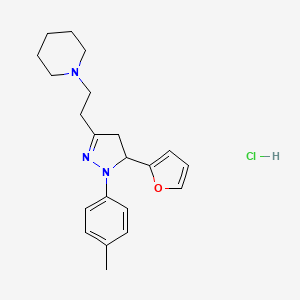

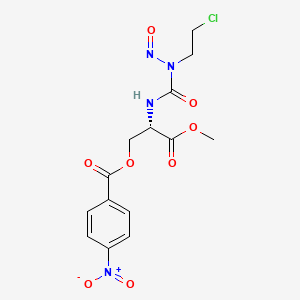
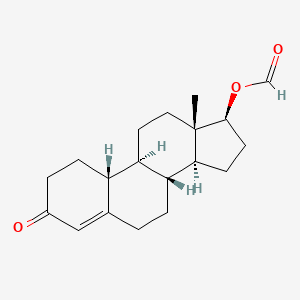
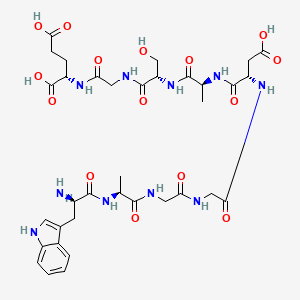

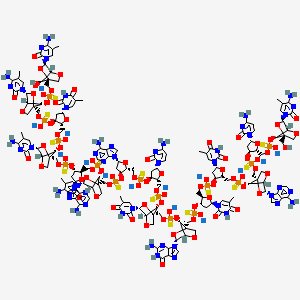
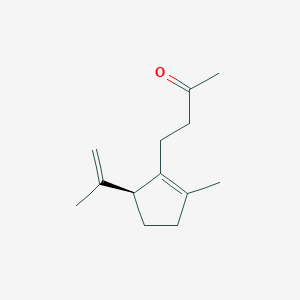
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)
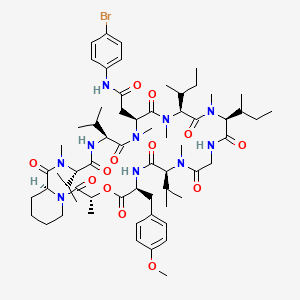
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
